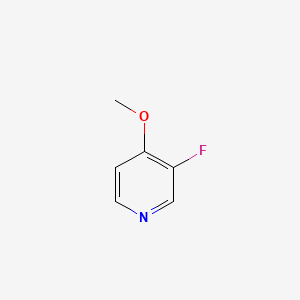

3-氟-4-甲氧基吡啶

描述

3-Fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 and is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-4-methoxypyridine, is a challenging task due to their electron-rich aromatic structure . The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to produce 3-fluoro-4-nitropyridine N-oxide .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxypyridine is represented by the InChI code1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 3rd position and a methoxy group at the 4th position. Physical and Chemical Properties Analysis

3-Fluoro-4-methoxypyridine has a density of 1.1±0.1 g/cm3 . It has a boiling point of 164.5±20.0 °C at 760 mmHg . The flash point is 53.3±21.8 °C .科学研究应用

氟代吡啶的合成

3-氟-4-甲氧基吡啶用于合成氟代吡啶 . 氟代吡啶的碱性降低,通常比其氯代和溴代类似物反应性更低 . 由于芳环中存在强吸电子取代基,它们具有有趣的非凡物理、化学和生物学性质 .

F 18 标记吡啶的合成

该化合物也用于合成 F 18 标记吡啶,用于癌症和其他生物活性化合物的局部放射治疗 . 这些化合物作为各种生物应用的潜在成像剂具有特殊意义 .

农业应用

在寻找具有改进的物理、生物和环境特性的新农产品方面,最通用的化学修饰之一是在先导结构中引入氟原子 . 含氟取代基最常掺入碳环芳香环中 .

制药应用

目前用于医疗治疗的药物总销售额中约有 10% 是含有氟原子的药物 . 在过去的 50 年中,人们发现了许多氟代药物和农用化学品候选药物,对开发氟代化学品的兴趣不断增加 .

有机化学研究

3-氟-4-甲氧基吡啶具有多种应用,包括药物合成和有机化学研究.

脱烷基化过程

它用于脱烷基化过程,生产 4-氨基-5-氟-2-吡啶酮,该化合物经进一步加工生成各种核苷,如 5-氟-3-脱氮胞苷和 5-氟-2'-脱氧-3-脱氮胞苷.

安全和危害

未来方向

The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has gained increased attention in recent years .

作用机制

Target of Action

Fluorinated pyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the way 3-Fluoro-4-methoxypyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .

Result of Action

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to give them interesting and unusual physical, chemical, and biological properties .

属性

IUPAC Name |

3-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTUUTJNWFECNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720898 | |

| Record name | 3-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-03-9 | |

| Record name | 3-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-fluoro-4-methoxypyridine contribute to the activity of sebetralstat as a plasma kallikrein inhibitor?

A1: Sebetralstat functions as a potent and selective inhibitor of plasma kallikrein (PKa) []. The 3-fluoro-4-methoxypyridine moiety serves as the P1 group of sebetralstat and is a critical determinant of its activity. While traditional P1 groups in serine protease inhibitors typically bind to an aspartic acid residue (Asp189) in the S1 pocket, the researchers discovered that 3-fluoro-4-methoxypyridine offers a novel binding mode with potentially improved oral drug-like properties []. Although the exact nature of this binding interaction isn't fully elucidated in the provided abstract, it's likely key to sebetralstat's enhanced potency and selectivity for PKa.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)